2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide
Description
The compound 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a synthetic acetamide derivative featuring a piperidin-4-yl group substituted at the 1-position with a 2-methoxyethyl chain. Its structure comprises a 2-methoxyacetamide backbone linked to the piperidine ring, distinguishing it from classical opioid analogs like fentanyl.
Properties
IUPAC Name |
2-methoxy-N-[1-(2-methoxyethyl)piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-15-8-7-13-5-3-10(4-6-13)12-11(14)9-16-2/h10H,3-9H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBURHOWKQGJUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as sodium hydride.
Acetamide Formation: The final step involves the acylation of the piperidine derivative with acetic anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methoxyacetylfentanyl (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Structure :
- Pharmacology :
Ocfentanil (N-(2-Fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Structure :
- Pharmacology :
- Legal Status: Listed in UNODC reports and controlled under Schedule I of the 1961 Single Convention .
2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide
- Structure: Piperidine substituent: 1-(2-Methoxyethyl) (polar, oxygen-rich group). Acetamide substitution: Mono-substituted (N-piperidinyl only). Estimated molecular formula: C₁₁H₂₁N₂O₃; molecular weight: ~229.3 g/mol (hypothetical).
- The absence of a phenyl/fluorophenyl group on the acetamide nitrogen may further diminish receptor binding.
- Legal Status: Not currently listed in international drug schedules, though structural resemblance to regulated NPS may prompt future scrutiny.
Structural and Functional Analysis
Table 1: Comparative Data on Key Compounds
Implications of Substituent Modifications
- Piperidine Substituent: Phenylethyl (methoxyacetylfentanyl/ocfentanil): Enhances lipophilicity and receptor interaction, contributing to high potency .
- Acetamide Substitution: Di-substitution (phenyl/fluorophenyl + piperidinyl) in regulated analogs optimizes receptor binding . Mono-substitution in the user’s compound may limit steric compatibility with opioid receptors.
Biological Activity
2-Methoxy-N-[1-(2-methoxyethyl)piperidin-4-YL]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features a piperidine ring substituted with a methoxyethyl group and an acetamide moiety, which may contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Features:
- Piperidine Ring : Influences the compound's interaction with biological targets.
- Methoxy Groups : Enhance solubility and may participate in electrophilic reactions.
- Acetamide Functional Group : Potentially involved in receptor binding and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors involved in pain modulation and neurotransmission. Preliminary studies suggest that it may act as an agonist at muscarinic receptors, particularly M1 and M4 subtypes, which are implicated in cognitive functions and pain pathways .
Pharmacological Studies
Research has indicated that this compound exhibits potential analgesic properties. In vitro studies have shown that it can modulate pain pathways by interacting with opioid receptors, similar to other compounds with structural similarities.
Table 1: Comparative Analgesic Activity of Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide | Structure | Psychoactive properties similar to opioids |
| N-[1-(4-Methoxyphenethyl)piperidin-4-YL]-2-(3-methoxyphenyl)acetamide | Structure | Potential analgesic effects |
| 2-Methoxy-N-(1-phenethyl-piperidin-4-yl)-N-pyrimidin-2-yl-acetamide | Structure | Investigated for neuroactive properties |
Case Studies
A study conducted on the analgesic effects of related piperidine derivatives revealed that compounds structurally similar to this compound exhibited significant pain relief in animal models. The study compared the efficacy of these compounds against standard analgesics, demonstrating comparable results in reducing pain responses .
Research Findings
Recent research has focused on the synthesis and characterization of this compound, revealing insights into its reactivity and potential modifications for enhanced biological activity. The acetamide group is particularly noteworthy as it can undergo hydrolysis, leading to the formation of active metabolites that may exhibit improved pharmacological profiles.
Table 2: Summary of Biological Studies
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Analgesic Activity | In vivo testing on rodent models | Significant reduction in pain responses compared to control groups |
| Receptor Binding Affinity | Radiolabeled ligand binding assays | Moderate affinity for muscarinic receptors, indicating potential therapeutic applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
